molecular formula C20H20F3N5O B2731385 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1207011-60-6

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Numéro de catalogue: B2731385
Numéro CAS: 1207011-60-6
Poids moléculaire: 403.409
Clé InChI: YRRNCJKFDRUOBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20F3N5O and its molecular weight is 403.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Overview

The compound features a benzo[d]imidazole moiety, which is known for its diverse biological activities, combined with a piperazine ring and a trifluoromethyl phenyl group. This structural combination is hypothesized to enhance its interaction with biological targets.

Research indicates that compounds with similar structures often act as modulators of neurotransmitter receptors, particularly the GABA-A receptor. The benzimidazole scaffold has been associated with positive allosteric modulation of these receptors, suggesting that the compound may enhance GABAergic transmission, which is crucial for various neurological functions .

Antimicrobial Activity

Recent studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 5.2 µM to 9.6 µM .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using HepG2 liver cancer cells. Preliminary results indicated an IC20 value greater than 40 µM, suggesting low cytotoxicity compared to standard chemotherapeutic agents . This profile may indicate a favorable safety margin for potential therapeutic use.

Metabolic Stability

Metabolic stability is critical for the efficacy of pharmacological agents. Studies utilizing human liver microsomes revealed that the compound exhibited higher metabolic stability compared to other benzimidazole derivatives such as alpidem, with a significant percentage of the parent compound remaining unmetabolized after incubation . This characteristic is crucial for maintaining effective concentrations in vivo.

Case Study 1: GABA-A Receptor Modulation

A study examining the interaction of benzimidazole derivatives with the GABA-A receptor highlighted the importance of structural modifications in enhancing receptor affinity and selectivity. The compound's potential as a positive allosteric modulator was supported by molecular docking studies, which revealed favorable interactions at the α1/γ2 interface of the receptor .

Case Study 2: Antitubercular Activity

In another study focused on antitubercular activity, analogs derived from the benzimidazole framework were tested against resistant strains of Mycobacterium tuberculosis. The results showed promising activity, indicating that further structural optimization could lead to more potent antitubercular agents .

Data Summary

Biological Activity Efficacy (IC20/MIC) Reference
Antimicrobial (Mycobacterium tuberculosis)MIC: 5.2 - 9.6 µM
Cytotoxicity (HepG2 cells)IC20 > 40 µM
Metabolic Stability>90% unmetabolized after 120 min

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Benzimidazole derivatives, including the compound , have shown promising anticancer activity. Recent studies indicate that compounds with a benzimidazole core can inhibit cancer cell proliferation effectively. For instance, derivatives similar to the target compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives has been extensively studied. Research highlights that certain derivatives demonstrate significant inhibition of inflammatory mediators such as nitric oxide and TNF-α, suggesting that the compound could be developed into an anti-inflammatory agent. In vivo studies showed that related compounds reduced ear edema in animal models, indicating their potential for treating inflammatory conditions .

1.3 Antimicrobial Effects

The antimicrobial properties of benzimidazole derivatives have also been explored. Studies have reported that certain benzimidazole compounds exhibit activity against Helicobacter pylori, a bacterium associated with gastric ulcers. The ability of these compounds to inhibit bacterial adhesion and invasion suggests their potential as therapeutic agents for gastrointestinal diseases .

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) of benzimidazole derivatives is crucial for developing more effective compounds. The synthesis typically involves reactions such as the Mannich reaction, which allows for the introduction of various substituents that can enhance biological activity .

Table 1: Summary of Synthesis Methods and Biological Activities

CompoundSynthesis MethodBiological ActivityReference
Compound AMannich ReactionAnti-inflammatory
Compound BC–N Bond FormationAnticancer
Compound CDirect SubstitutionAntimicrobial

Case Studies

3.1 Case Study: Anti-inflammatory Activity

A study conducted by Li et al. (2015) synthesized a series of benzimidazole derivatives, including compounds structurally related to 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide. The study found that one derivative exhibited significant inhibition of nitric oxide production with an IC50 of 0.86 µM, outperforming standard anti-inflammatory drugs like ibuprofen in specific assays .

3.2 Case Study: Anticancer Efficacy

In a comparative study on the anticancer properties of benzimidazole derivatives, a compound structurally akin to the target compound demonstrated remarkable cytotoxicity against breast cancer cell lines with an IC50 value lower than that of conventional chemotherapeutics . The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Propriétés

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O/c21-20(22,23)14-4-3-5-15(12-14)24-19(29)28-10-8-27(9-11-28)13-18-25-16-6-1-2-7-17(16)26-18/h1-7,12H,8-11,13H2,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRNCJKFDRUOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.